2-Bromo-3-hexadecylthiophene
Overview
Description
2-Bromo-3-hexadecylthiophene is an organic compound with the molecular formula C20H35BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Scientific Research Applications
2-Bromo-3-hexadecylthiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is a building block for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in the study of thiophene derivatives’ biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hexadecylthiophene typically involves the bromination of 3-hexadecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored until completion .
Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors equipped with stirring mechanisms, condensers, and temperature control systems. The raw materials, including thiophene, hydrobromic acid, and hydrogen peroxide, are added sequentially, and the reaction is maintained at a controlled temperature to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of dihydrothiophenes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hexadecylthiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but with a shorter alkyl chain.
2,5-Dibromo-3-hexylthiophene: Contains an additional bromine atom at the 5-position.
3-Hexylthiophene: Lacks the bromine substituent, resulting in different reactivity and applications.
Uniqueness: 2-Bromo-3-hexadecylthiophene is unique due to its long alkyl chain, which imparts specific solubility and self-assembly properties. This makes it particularly useful in the fabrication of organic electronic devices where precise molecular organization is crucial .
Properties
IUPAC Name |
2-bromo-3-hexadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHORSZVGYZIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740247 | |
Record name | 2-Bromo-3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827343-08-8 | |
Record name | 2-Bromo-3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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